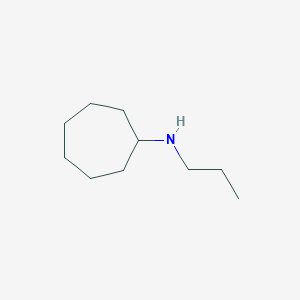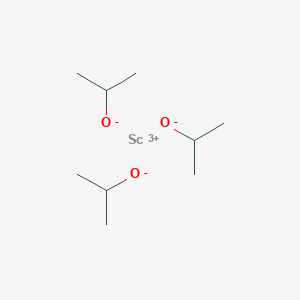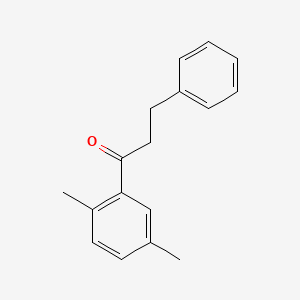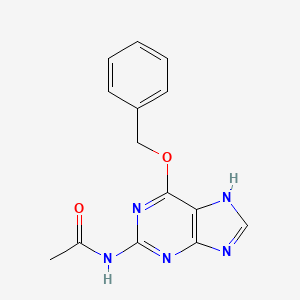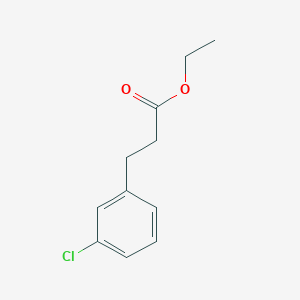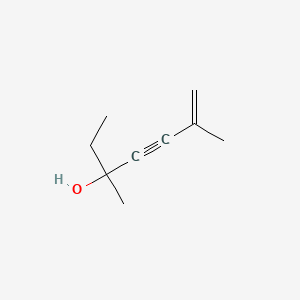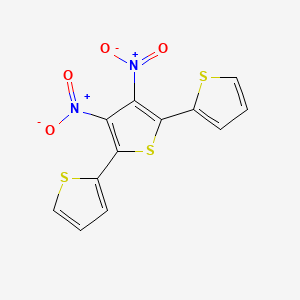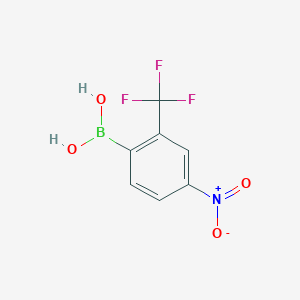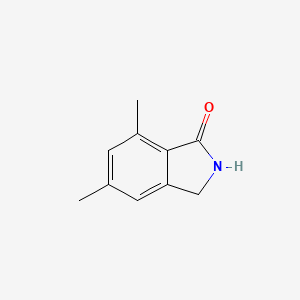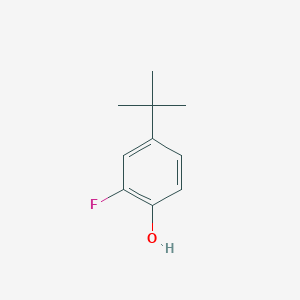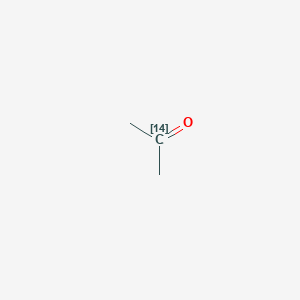
Acetone-2-14C
Vue d'ensemble
Description
Acetone-2-14C is a radioactive isotope of acetone that is used in scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that makes it useful for studying various biochemical and physiological effects. In
Applications De Recherche Scientifique
Environmental Applications :
- Fate in Simulated Landfills : Research shows the fate of acetone in simulated landfills, revealing its conversion to methane and carbon dioxide. This study highlights the environmental impact and the biodegradation process of acetone in waste management scenarios (Sanin, Knappe, & Barlaz, 2000).
Biological Metabolism :
- Metabolism in Animals : Acetone-2-14C is used to study its metabolic pathways in animals, such as its conversion to glucose in rats. This research provides valuable insights into how animals metabolize acetone, which is essential for understanding metabolic diseases (Kosugi et al., 1986).
- Metabolism in Humans : Studies have examined the turnover rates of plasma acetone in humans, especially in conditions like diabetic ketoacidosis. This research aids in understanding how the human body processes acetone under various health conditions (Reichard, Skutches, Hoeldtke, & Owen, 1986).
Microbial Applications :
- Microbial Oxidation in Seawater : Acetone-2-14C helps in studying microbial oxidation of acetone in coastal seawater. This research is significant for understanding the role of microbes in the biogeochemical cycling of organic compounds in marine environments (Dixon et al., 2014).
Agricultural Research :
- Pesticide Residue Extraction : The compound is used in evaluating the efficiency of extracting pesticide residues from plants. This application is crucial for ensuring food safety and understanding the environmental fate of pesticides (Wheeler, Edelstein, & Thompson, 1983).
Analytical Chemistry :
- Combustion System Development : Acetone-2-14C has been used in the development of new combustion systems for treating liquid or gas samples, which is vital for advanced analytical techniques in chemistry (Park & Lee, 2004).
Propriétés
IUPAC Name |
(214C)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456026 | |
| Record name | Acetone-2-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone-2-14C | |
CAS RN |
19573-08-1 | |
| Record name | Acetone-2-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
